2-Aminocyclopentanecarboxylic acid hydrochloride
CAS No.: 1198283-36-1
Cat. No.: VC21276965
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1198283-36-1 |
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Molecular Formula | C6H12ClNO2 |
Molecular Weight | 165.62 g/mol |
IUPAC Name | 2-aminocyclopentane-1-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H |
Standard InChI Key | LVBDVNLIEHCCTP-UHFFFAOYSA-N |
SMILES | C1CC(C(C1)N)C(=O)O.Cl |
Canonical SMILES | C1CC(C(C1)N)C(=O)O.Cl |
Introduction
Fundamental Structure and Characteristics
2-Aminocyclopentanecarboxylic acid hydrochloride is characterized by a cyclopentane ring backbone with amino and carboxylic acid functional groups attached to adjacent carbon atoms. The molecule's conformationally constrained structure imparts unique properties to peptides and proteins that incorporate it, making it a valuable building block in peptide chemistry. The stereochemistry of the compound is defined by the configuration at the two stereogenic centers, resulting in four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R) .
The structural rigidity of 2-aminocyclopentanecarboxylic acid hydrochloride distinguishes it from proteinogenic amino acids, allowing it to induce specific secondary structures when incorporated into peptide sequences. This property has made it particularly useful in researching protein folding and stability, as well as in developing peptides with enhanced biological activities.
Stereochemical Significance
The stereochemistry of 2-aminocyclopentanecarboxylic acid hydrochloride plays a crucial role in determining its physical properties and biological activity. The four possible stereoisomers can be categorized into two main groups:
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Trans isomers: (1R,2R) and (1S,2S), where the amino and carboxylic acid groups are positioned on opposite sides of the cyclopentane ring
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Cis isomers: (1R,2S) and (1S,2R), where the amino and carboxylic acid groups are positioned on the same side of the cyclopentane ring
This stereochemical variation significantly influences the conformational properties of the compound and, consequently, the behavior of peptides containing these amino acids .
Synthesis Methodologies
Recent advancements have led to the development of scalable synthesis methods for all stereoisomers of 2-aminocyclopentanecarboxylic acid hydrochloride, enabling their use in research and potential therapeutic applications.
Synthesis of Cis Isomers
The synthesis of cis isomers follows a similar pathway but requires specific conditions to control the stereochemical outcome. For the (1R,2S) isomer, the procedure involves treatment of the crude ethyl ester with HBr in acetic acid, followed by hydrogenolysis and hydrolysis steps similar to those used for the trans isomer .
Physical and Chemical Properties
The physical and chemical properties of 2-aminocyclopentanecarboxylic acid hydrochloride vary depending on the specific stereoisomer. The table below summarizes key properties for different stereoisomers based on available research data:
Stereoisomer | Physical State | Spectroscopic Data | Melting Point | Optical Rotation |
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(1S,2S) | White solid | ¹H NMR (400 MHz, D₂O): δ 3.88 (q, J=7.4 Hz, 1H), 2.90–2.97 (m, 1H), 2.13–2.23 (m, 2H), 1.66–1.91 (m, 4H) | 160–172°C (with decomposition) | Not specified in sources |
(1R,2S) | White powder | ¹H NMR (400 MHz, D₂O): δ 3.82–3.86 (m, 1H), 3.10–3.16 (m, 1H), 2.08–2.20 (m, 2H), 1.69–1.99 (m, 4H) | 134–137°C | [α]D²⁵ −31 (c 1.0, CHCl₃) |
(1R,2R) | Crystalline solid | Similar to (1S,2S) but with opposite optical rotation | Not specified in sources | Not specified in sources |
(1S,2R) | Crystalline solid | Not fully detailed in sources | Not specified in sources | Not specified in sources |
These physical properties are important for characterization and quality control during synthesis and application of these compounds .
Chemical Reactivity
2-Aminocyclopentanecarboxylic acid hydrochloride exhibits chemical reactivity typical of amino acids, participating in reactions through both its amino and carboxylic acid functional groups. Key reactions include:
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Peptide bond formation with other amino acids
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Esterification of the carboxylic acid group
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N-protection chemistry (e.g., with Fmoc groups) for peptide synthesis
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Salt formation with various acids and bases
The hydrochloride salt form generally exhibits improved water solubility compared to the free amino acid, which is advantageous for many applications.
Applications in Research and Development
2-Aminocyclopentanecarboxylic acid hydrochloride has found significant applications across multiple scientific disciplines due to its unique structural properties.
Peptide Chemistry and Foldamer Development
The constrained cyclic structure of 2-aminocyclopentanecarboxylic acid makes it particularly valuable in peptide chemistry as a β-amino acid that can induce specific secondary structures in peptides. When incorporated into peptide sequences, it promotes the formation of stable conformations that are resistant to enzymatic degradation, enhancing peptide stability in biological systems .
This property has led to its extensive use in foldamer chemistry, where researchers design non-natural oligomers that adopt specific folded conformations. These foldamers serve as models for understanding protein folding mechanisms and as scaffolds for developing new functional materials with applications in drug delivery and molecular recognition .
Biological Activities
Research has demonstrated that peptides containing 2-aminocyclopentanecarboxylic acid stereoisomers exhibit various biological activities with potential therapeutic applications:
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Anticancer properties
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Antibacterial effects
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Antiviral activity
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Antifungal properties
The conformational constraints imposed by the cyclopentane ring influence the interaction of these peptides with biological targets, potentially enhancing their selectivity and potency compared to peptides composed solely of proteinogenic amino acids.
Protein Structure Studies
2-Aminocyclopentanecarboxylic acid hydrochloride has proven valuable in studies of protein folding and stability. By incorporating these constrained amino acids at specific positions in protein sequences, researchers can probe the factors that influence protein secondary and tertiary structure formation. This has contributed to a deeper understanding of the fundamental principles governing protein folding, with implications for biotechnology and medicine.
Mechanism of Action
The biological activity of 2-aminocyclopentanecarboxylic acid hydrochloride primarily relates to its influence on peptide and protein structure. The cyclic structure restricts conformational flexibility, stabilizing specific secondary structures within peptides.
Conformational Effects
When incorporated into peptide chains, 2-aminocyclopentanecarboxylic acid influences the backbone dihedral angles, restricting the conformational space available to the peptide. This constraint can promote specific secondary structures such as helices or turns, depending on the stereochemistry of the incorporated isomer.
The trans isomers ((1R,2R) and (1S,2S)) typically promote extended conformations or specific types of helices, while the cis isomers ((1R,2S) and (1S,2R)) tend to induce turn structures. This stereochemical control over peptide conformation is crucial for designing peptides with specific biological activities .
Structure-Activity Relationships
The relationship between the stereochemistry of 2-aminocyclopentanecarboxylic acid and the resulting peptide conformation has important implications for structure-activity relationships in peptide-based therapeutics. By selecting the appropriate stereoisomer and position within a peptide sequence, researchers can fine-tune the interaction of peptides with biological targets such as enzymes, receptors, and cellular membranes.
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